Cas no 13586-68-0 (3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde)
13586-68-0 structure
Product Name:3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
Numero CAS:13586-68-0
MF:C14H18O
MW:202.292124271393
CID:154763
PubChem ID:114659
Update Time:2025-04-19
3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
- 2-Propenal,3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-2-Propenal
- 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-Propenal
- p-tert-butyl-2-methylcinnamaldehyde
- (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal
- 2-Propenal, 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-
- Cinnamaldehyde, p-tert-butyl-alpha-methyl-
- p-tert-butyl-.alpha.-methyl-Cinnamaldehyde
- 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-propena
- 4-TERT-BUTYL CINNAMALDEHYDE
- 4-tert-Butyl-ALPHA-methylcinnamaldehyde
- 3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropenal
- 3,4-(1,1-DIMETHYLETHYL)PHENYL-2-METHYL-2-PROPENAL
- alpha-methyl-4-tert-butylcinnamaldehyde
- 3-(p-tert.butyl-phenyl)-2-methyl-acrolein
- AKOS017547844
- ZZSXZEFWZXSQPX-UHFFFAOYSA-N
- 13586-68-0
- DTXSID7065546
- 3-(4-tert.-butylphenyl)-2-methylprop-2-enal
- 1-(p-tert.butylphenyl)-2-formyl-1-propene
- 3-p-tertiary butylphenyl-2-methyl-prop-2-enal
- 3-(4-tert-butylphenyl)-2-methylprop-2-enal
- 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- DB-063102
-
- Inchi: 1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3
- Chiave InChI: ZZSXZEFWZXSQPX-UHFFFAOYSA-N
- Sorrisi: O=CC(C)=CC1C=CC(=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 202.13584
- Massa monoisotopica: 202.135765
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 0.959
- Punto di ebollizione: 300.8°Cat760mmHg
- Punto di infiammabilità: 125.2°C
- Indice di rifrazione: 1.53
- PSA: 17.07
3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
13586-68-0 (3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde) Prodotti correlati
- 84434-23-1((E)-3-(4-(tert-Butyl)phenyl)acrylaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso